N-[2-(4-chlorophenyl)ethyl]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide
Description
N-[2-(4-chlorophenyl)ethyl]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrrolidine ring, a phenyl group, and a chlorophenyl group
Properties
Molecular Formula |
C20H21ClN2O2 |
|---|---|
Molecular Weight |
356.8 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H21ClN2O2/c1-23-18(24)13-17(19(23)15-5-3-2-4-6-15)20(25)22-12-11-14-7-9-16(21)10-8-14/h2-10,17,19H,11-13H2,1H3,(H,22,25) |
InChI Key |
SZYTXZHDJKWHGJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C(CC1=O)C(=O)NCCC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)ethyl]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide typically involves multiple steps. One common method includes the reaction of 4-chlorophenylethylamine with a suitable pyrrolidine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)ethyl]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogenating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(4-chlorophenyl)ethyl]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide
- N-[2-(4-chlorophenyl)ethyl]hydrazinecarboxamide
Uniqueness
N-[2-(4-chlorophenyl)ethyl]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide is unique due to its specific structural features, such as the combination of a pyrrolidine ring with chlorophenyl and phenyl groups
Biological Activity
N-[2-(4-chlorophenyl)ethyl]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide, a pyrrolidine derivative, has garnered attention in recent years due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article delves into the synthesis, characterization, and biological activity of this compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound's chemical formula is . It features a pyrrolidine ring with various substituents that contribute to its biological properties. The presence of the 4-chlorophenyl group is significant as it often enhances biological activity through interactions with biological targets.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthesis pathway often includes the formation of the pyrrolidine ring followed by functionalization at specific positions to introduce the desired substituents.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrrolidine derivatives, including this compound.
-
In Vitro Studies : A study evaluated the compound's efficacy against A549 human lung adenocarcinoma cells. The MTT assay was employed to assess cell viability post-treatment with varying concentrations of the compound. Results indicated a dose-dependent reduction in cell viability, suggesting potent anticancer activity (Figure 1) .
Concentration (µM) Cell Viability (%) 0 100 10 85 50 75 100 50 - Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways, as evidenced by increased levels of cleaved caspases in treated cells compared to controls .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated.
-
Pathogen Testing : The compound was tested against various multidrug-resistant bacterial strains, including Staphylococcus aureus and Escherichia coli. Results demonstrated significant inhibitory effects, particularly against methicillin-resistant strains .
Pathogen Inhibition Zone (mm) Staphylococcus aureus 25 Escherichia coli 20 Pseudomonas aeruginosa 22 - Comparative Studies : When compared to standard antibiotics like vancomycin and ciprofloxacin, the compound exhibited comparable or superior activity against certain resistant strains, indicating its potential as a lead compound for further development .
Case Study 1: Anticancer Efficacy
A comprehensive study on a series of pyrrolidine derivatives demonstrated that modifications at the phenyl and carboxamide positions significantly enhanced anticancer activity. The specific derivative containing the 4-chlorophenyl group showed one of the highest activities against A549 cells among tested compounds .
Case Study 2: Antimicrobial Resistance
In a clinical setting, this compound was evaluated for its effectiveness against resistant strains isolated from patients. The results indicated that this compound could serve as a promising alternative therapy for infections caused by resistant pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
